Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with ethylcarbamoyl and carbamate groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.
Introduction of the Ethylcarbamoyl Group: This step often involves the reaction of the benzothiophene intermediate with ethyl isocyanate under controlled conditions.
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates or amides.
Scientific Research Applications
Chemistry
In chemistry, ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzothiophene core suggests possible interactions with biological targets, which could be explored in drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. The combination of functional groups may impart unique biological activities, making it a candidate for therapeutic applications.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate would depend on its specific interactions with molecular targets. The benzothiophene core may interact with enzymes or receptors, while the carbamate and ethylcarbamoyl groups could modulate these interactions. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate
- Ethyl (1-{[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate
Uniqueness
Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is unique due to its specific combination of functional groups. The ethylcarbamoyl and carbamate groups, along with the benzothiophene core, provide a distinct chemical profile that may result in unique reactivity and biological activity compared to similar compounds.
Biological Activity
Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is a complex compound belonging to the class of carbamate derivatives. This article delves into the biological activity of this compound, examining its potential therapeutic effects, mechanisms of action, and relevant case studies. The information is derived from diverse scientific sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its pharmacological properties, including potential antibacterial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds containing the benzothiophene moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
A relevant study evaluated the minimum inhibitory concentration (MIC) of several benzothiophene derivatives, reporting MIC values as low as 16 µg/mL against Gram-positive bacteria . The compound may share similar antimicrobial properties due to its structural characteristics.
Anticancer Potential
The anticancer activity of carbamate derivatives has been documented in various studies. A notable investigation into related compounds demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications in the benzothiophene structure can enhance biological activity .
In vitro assays have shown that certain benzothiophene derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage. The specific pathways activated by this compound warrant further exploration.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications influence biological activity. For instance, ethyl-carbamate derivatives have been assessed for mutagenicity and carcinogenicity using the Ames test, yielding negative results for mutagenic activity . This indicates a favorable safety profile for potential therapeutic applications.
Toxicological Considerations
While many carbamate compounds exhibit promising biological activities, it is crucial to assess their toxicological profiles. Ethyl carbamate has been classified as a probable human carcinogen (Group 2A), primarily due to its genotoxic effects observed in various studies . The compound's ability to bind covalently to DNA raises concerns regarding long-term exposure and necessitates careful evaluation during drug development processes.
Table 1: Biological Activity of Related Benzothiophene Compounds
Compound Name | MIC (µg/mL) | Activity Type | Reference |
---|---|---|---|
Compound A | 16 | Antimicrobial | |
Compound B | 32 | Cytotoxicity | |
Compound C | Not Available | Anticancer | |
Ethyl Carbamate | N/A | Genotoxicity |
Table 2: Toxicological Profile of Ethyl Carbamate
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzothiophene derivatives, researchers found that certain modifications significantly enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of hydrophobic interactions in improving efficacy against bacterial membranes .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of modified benzothiophenes. Results indicated that specific structural changes led to increased cytotoxicity in breast cancer cell lines. The study emphasized the need for further research into the underlying mechanisms driving these effects .
Properties
Molecular Formula |
C22H27N3O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl N-[1-[[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxo-2-phenylethyl]carbamate |
InChI |
InChI=1S/C22H27N3O4S/c1-3-23-20(27)17-15-12-8-9-13-16(15)30-21(17)24-19(25-22(28)29-4-2)18(26)14-10-6-5-7-11-14/h5-7,10-11,19,24H,3-4,8-9,12-13H2,1-2H3,(H,23,27)(H,25,28) |
InChI Key |
AXMNZUNSBZUWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.